molecular formula C28H25N3O3 B3691388 [4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](2-PHENYL-4-QUINOLYL)METHANONE

[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](2-PHENYL-4-QUINOLYL)METHANONE

Cat. No.: B3691388
M. Wt: 451.5 g/mol
InChI Key: JHHIXGLXXYXLMO-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-ylmethyl)piperazinomethanone is a complex organic compound characterized by its unique molecular structure, which includes a benzodioxole ring, a piperazine ring, and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone typically involves multiple steps, starting with the preparation of the benzodioxole and piperazine intermediates. These intermediates are then coupled with a quinoline derivative under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-ylmethyl)piperazinomethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at lower temperatures under inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the benzodioxole ring may yield carboxylic acids, while reduction of the quinoline moiety may produce amines .

Scientific Research Applications

Chemistry

In chemistry, 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone is used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to bind to specific molecular targets makes it a valuable tool for investigating cellular processes and developing new therapeutic agents .

Medicine

In medicine, 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone is explored for its potential pharmacological properties. Researchers are investigating its efficacy as an antimicrobial, anticancer, and anti-inflammatory agent, among other therapeutic applications .

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various applications, including the production of high-performance materials .

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, binding to a particular enzyme may inhibit its activity, resulting in a therapeutic effect .

Comparison with Similar Compounds

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-phenylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3/c32-28(23-17-25(21-6-2-1-3-7-21)29-24-9-5-4-8-22(23)24)31-14-12-30(13-15-31)18-20-10-11-26-27(16-20)34-19-33-26/h1-11,16-17H,12-15,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHIXGLXXYXLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](2-PHENYL-4-QUINOLYL)METHANONE
Reactant of Route 2
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[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](2-PHENYL-4-QUINOLYL)METHANONE
Reactant of Route 3
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[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](2-PHENYL-4-QUINOLYL)METHANONE
Reactant of Route 4
Reactant of Route 4
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](2-PHENYL-4-QUINOLYL)METHANONE
Reactant of Route 5
Reactant of Route 5
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](2-PHENYL-4-QUINOLYL)METHANONE
Reactant of Route 6
Reactant of Route 6
[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](2-PHENYL-4-QUINOLYL)METHANONE

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